molecular formula C11H12N2O3 B13596839 5-(2,6-Dimethoxyphenyl)isoxazol-3-amine

5-(2,6-Dimethoxyphenyl)isoxazol-3-amine

Cat. No.: B13596839
M. Wt: 220.22 g/mol
InChI Key: LHTKURJSCLHUSE-UHFFFAOYSA-N
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Description

5-(2,6-Dimethoxyphenyl)isoxazol-3-amine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethoxyphenyl)isoxazol-3-amine typically involves the cycloaddition of nitrile oxides with olefins or alkynes. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of 5-substituted amino-isoxazole derivatives . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to enable an efficient, one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions, optimized for higher yields and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethoxyphenyl)isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups .

Scientific Research Applications

5-(2,6-Dimethoxyphenyl)isoxazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar five-membered ring structure.

    Thiadiazole: Another heterocyclic compound with sulfur and nitrogen atoms.

    Oxadiazole: Contains oxygen and nitrogen atoms in a five-membered ring.

Uniqueness

5-(2,6-Dimethoxyphenyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxyphenyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-(2,6-dimethoxyphenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C11H12N2O3/c1-14-7-4-3-5-8(15-2)11(7)9-6-10(12)13-16-9/h3-6H,1-2H3,(H2,12,13)

InChI Key

LHTKURJSCLHUSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NO2)N

Origin of Product

United States

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